molecular formula C12H13F3O2 B13729107 7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B13729107
M. Wt: 246.22 g/mol
InChI Key: IRFQCAVJHBGOIA-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a synthetic organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its biological activity by influencing its binding affinity and specificity to target proteins and enzymes. The compound’s planar structure and functional groups allow it to participate in hydrogen bonding and other interactions, which are essential for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which provides distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol

InChI

InChI=1S/C12H13F3O2/c1-17-10-3-2-8-4-5-11(16,12(13,14)15)7-9(8)6-10/h2-3,6,16H,4-5,7H2,1H3

InChI Key

IRFQCAVJHBGOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2)(C(F)(F)F)O)C=C1

Origin of Product

United States

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